Coriolin-A

Antitumor Sarcoma Selectivity

Coriolin-A (CAS 33404-85-2) is a triquinane sesquiterpene with biospecificity that Coriolin B lacks. Key differentiators: 61.6% Yoshida sarcoma inhibition at 5 μg/mL (null on Ehrlich carcinoma), L1210 leukemia IC50 1.5 μg/mL, and activity against Gram-positive bacteria, yeast, and Trichomonas vaginalis. Ideal as a validated hit for antileukemic screening, sarcoma mechanistic studies, and semi-synthetic scaffold derivatization. Verify CAS to avoid inactive analogs.

Molecular Formula C15H20O5
Molecular Weight 280.32 g/mol
CAS No. 33404-85-2
Cat. No. B1215452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoriolin-A
CAS33404-85-2
Synonymscoriolin
Molecular FormulaC15H20O5
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC1(CC2C(C1O)C3(C4(CO4)C(=O)C5C3(C2O)O5)C)C
InChIInChI=1S/C15H20O5/c1-12(2)4-6-7(9(12)17)13(3)14(5-19-14)10(18)11-15(13,20-11)8(6)16/h6-9,11,16-17H,4-5H2,1-3H3/t6-,7-,8-,9+,11?,13+,14-,15?/m0/s1
InChIKeyOMAFWWAJLVYWPU-OVTUTYDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coriolin A (CAS 33404-85-2): Procurement-Ready Sesquiterpene Antibiotic from Coriolus consors


Coriolin A, also referred to simply as coriolin, is a sesquiterpene antibiotic first isolated from the basidiomycete fungus Coriolus consors. It possesses a molecular formula of C15H20O5 and a molecular weight of 280.32 g/mol [1]. The compound exhibits a triquinane skeleton and is characterized by its activity against Gram-positive bacteria, weak activity against Gram-negative bacteria, and efficacy against yeasts and Trichomonas vaginalis [1][2]. Its melting point is reported as 175-176°C .

Coriolin A: Why In-Class Coriolin Analogs Cannot Be Simply Substituted


The coriolin family includes several structurally related sesquiterpenes (Coriolin A, B, C, and derivatives like diketocoriolin B), yet their biological profiles diverge significantly. For example, Coriolin B has been reported to lack antimicrobial activity entirely, while its oxidized form diketocoriolin B gains both antibacterial and antitumor properties [1]. Furthermore, the specific activity of Coriolin A against L1210 leukemia (IC50 1.5 μg/mL) is not uniformly documented across all coriolin analogs, and the selectivity profile against Yoshida sarcoma versus Ehrlich ascites carcinoma distinguishes it from other natural products . Thus, interchangeability without rigorous verification of the exact CAS and purity is not scientifically justified.

Coriolin A Quantitative Differentiation Evidence vs. Closest Analogs


Selective Antitumor Activity: Yoshida Sarcoma vs. Ehrlich Carcinoma

Coriolin A exhibits differential activity against tumor cell lines. At a concentration of 5 μg/mL, it inhibits the growth of Yoshida sarcoma by 61.6%, but shows no inhibitory effect on Ehrlich ascites carcinoma in animal models [1]. This selectivity profile, which is also observed for Coriolin B and C, indicates that the core scaffold has a specific tumor-type preference, but the magnitude of inhibition and the specific tumor types tested vary among analogs .

Antitumor Sarcoma Selectivity

Antileukemic Activity: L1210 Cell Line IC50

Coriolin A has been reported to inhibit the growth of L1210 leukemia cells with an IC50 value of 1.5 μg/mL . While some derivatives like diketocoriolin B also show activity against L1210, direct quantitative comparisons for Coriolin B or C are not readily available in the public domain [1]. This specific IC50 provides a benchmark for potency that is not universally established for all coriolin analogs.

Leukemia L1210 Cytotoxicity

Antimicrobial Spectrum: Gram-Positive Activity and Protozoal Efficacy

Coriolin A demonstrates activity against Gram-positive bacteria and the protozoan Trichomonas vaginalis [1]. In contrast, Coriolin B has been reported to show no antimicrobial activity in certain assays [2]. This indicates that subtle structural variations (Coriolin A is a C15H20O5 sesquiterpene, while Coriolin B is a C23H36O6 ester) can lead to a complete loss of antimicrobial function [3].

Antibacterial Antiprotozoal Trichomonas

Potential for Derivatization: Coriolin A as a Precursor to More Active Analogs

Patent literature indicates that modifications to the coriolin scaffold can yield derivatives with improved antitumor activity and reduced toxicity. For instance, the replacement of the epoxide group at C-4 with an α-substituted 5-membered lactone resulted in compounds that prolonged survival in mouse L1210 leukemia models and showed higher inhibitory activity against HeLa cells compared to known coriolin compounds [1]. While this patent does not explicitly compare Coriolin A to these derivatives, it establishes that the core coriolin structure (represented by Coriolin A) is a viable starting point for generating optimized analogs.

Derivatization Structure-Activity Relationship Lead Optimization

Coriolin A: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Targeted Anticancer Research in Yoshida Sarcoma Models

Given the demonstrated 61.6% inhibition of Yoshida sarcoma growth at 5 μg/mL, Coriolin A is particularly well-suited for mechanistic studies in this specific sarcoma model. The selectivity against Yoshida sarcoma versus Ehrlich carcinoma provides a defined system for investigating tumor-type-specific responses. [1]

Leukemia Drug Discovery: L1210 Cell Line Screening

With a reported IC50 of 1.5 μg/mL against L1210 leukemia cells, Coriolin A serves as a characterized hit compound for antileukemic screening cascades. Its defined potency allows for straightforward benchmarking against novel synthetic derivatives.

Antimicrobial Lead Identification: Gram-Positive and Antiprotozoal Programs

Coriolin A's activity against Gram-positive bacteria and Trichomonas vaginalis makes it a candidate for antimicrobial discovery efforts. Its active profile contrasts with Coriolin B's reported inactivity, underscoring the importance of compound identity for reproducible results. [2]

Natural Product Derivatization and Structure-Activity Relationship (SAR) Studies

As a core scaffold of the coriolin family, Coriolin A is an ideal starting material for semi-synthetic modifications aimed at enhancing antitumor potency and reducing toxicity. Patent data supports that derivatives of the coriolin core can achieve improved activity profiles. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Coriolin-A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.